![molecular formula C18H18N2O4 B2759598 (3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one CAS No. 867136-29-6](/img/structure/B2759598.png)
(3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
BenchChem offers high-quality (3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protective Group Applications
- The 3,4-dimethoxybenzyl group has been utilized as a protecting group for the 2′-hydroxyl group in oligoribonucleotide synthesis. This protective strategy facilitates the synthesis process by providing stability to sensitive functional groups during the chemical reactions, allowing for subsequent removal without harming the integrity of the molecule (Takaku, Ito, & Imai, 1986).
Synthetic Applications
- In synthetic chemistry, the 3,4-dimethoxybenzyl group acts as a versatile moiety. It has been applied in the synthesis of various chemical compounds, demonstrating its utility in forming stable intermediates that can undergo further transformation. This flexibility makes it a valuable tool in constructing complex molecules for research and development (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).
Reaction Mechanism Studies
- Studies have explored the electrochemical oxidation mechanisms involving compounds with 3,4-dimethoxybenzyl groups. Understanding these mechanisms is crucial for the development of new synthetic methods and the improvement of existing ones, highlighting the compound's role in advancing knowledge on reaction pathways (Sainsbury & Wyatt, 1979).
Biomimetic Applications
- The compound has been studied for its potential in biomimetic applications, such as mimicking natural processes for synthetic purposes. This includes the oxidation of similar structures in studies aiming to replicate natural synthesis pathways or degradation processes, offering insights into the development of environmentally friendly and efficient synthetic strategies (Kumar, Jain, & Chauhan, 2007).
Analytical Chemistry Applications
- The 3,4-dimethoxybenzyl group has been applied in analytical chemistry as a derivatization agent to enhance the detection sensitivity of certain compounds in complex matrices. This application underscores its utility in improving analytical methodologies for detecting and quantifying biological or chemical species (Ishida, Takada, & Yamaguchi, 1997).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-nitrosoindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-4-6-14-13(8-11)17(19-22)18(21)20(14)10-12-5-7-15(23-2)16(9-12)24-3/h4-9,21H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNXAKUPAWORKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=O)O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.